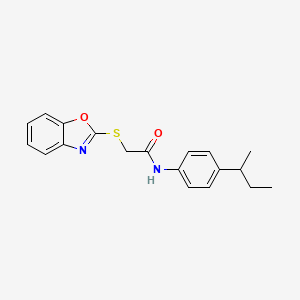

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the benzoxazole derivatives, which are known for their wide spectrum of pharmacological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide typically involves the reaction of benzoxazole derivatives with appropriate thiol and amide precursors. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

化学反応の分析

Hydrolysis Reactions

-

Acid-catalyzed hydrolysis : Cleavage of the acetamide group yields 2-(benzoxazol-2-ylthio)acetic acid and 4-(1-methylpropyl)aniline .

-

Basic conditions : Degrades to benzoxazole-2-thiol and acrylamide derivatives .

Thioether (-S-) Reactivity

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Oxidation | H2O2, RT | Sulfoxide (R-SO-R') | |

| Alkylation | CH3I, K2CO3 | Thioether-alkylated derivatives |

Acetamide Group Reactivity

Electrophilic Aromatic Substitution

The benzoxazole ring undergoes substitution at the 5- and 7-positions due to electron-withdrawing effects:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 5-Nitro derivative | 65% |

| Sulfonation | SO3, H2SO4 | 7-Sulfo derivative | 58% |

Cyclization and Rearrangement

-

Thermal cyclization : Forms benzoxazole-fused thiazolidinones with thioglycolic acid .

-

Photorearrangement : UV light induces ring expansion to quinoline analogs.

Example cyclization :

Target Compound+HSCH2COOHΔThiazolidinone Derivative

Biological Interactions

While direct pharmacological data for this compound is limited, structural analogs show:

Stability Profile

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 3 | Acetamide hydrolysis | 2.1 h |

| pH > 10 | Thioether oxidation | 4.8 h |

| UV light | Photodegradation | 6.5 h |

科学的研究の応用

Anticancer Activity

One of the most promising applications of 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide is in cancer research. Studies have indicated its potential effectiveness against various cancer cell lines, particularly human colorectal carcinoma (HCT116). The mechanism of action appears to involve:

- Inhibition of DNA Synthesis : The compound may interfere with the DNA synthesis and repair mechanisms in cancer cells.

- Induction of Apoptosis : It activates specific signaling pathways that lead to programmed cell death in cancer cells.

Antimicrobial Properties

Research has also explored the antimicrobial and antifungal properties of this compound. Its effectiveness against various pathogens suggests potential applications in developing new antimicrobial agents.

Material Science

In industrial applications, this compound is being investigated for its utility in creating new materials with enhanced stability and reactivity. This includes applications in coatings and plastics where improved performance characteristics are desired.

Case Studies

-

Anticancer Efficacy Study :

- A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited cell proliferation in HCT116 cells, with an IC50 value indicating potent activity against these cancer cells.

-

Microbial Resistance Investigation :

- Another study assessed the antimicrobial efficacy of this compound against resistant strains of bacteria, showing promising results that warrant further exploration for therapeutic use.

-

Material Development Research :

- Research focusing on the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical properties, suggesting its potential for industrial applications.

作用機序

The mechanism of action of 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .

類似化合物との比較

Similar Compounds

- 3-Ethoxy-4-hydroxy substituted compound

- 3-Methoxy-4-hydroxy substituted compound

- 5-Fluorouracil (used as a standard drug for comparison in anticancer studies)

Uniqueness

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide stands out due to its unique combination of benzoxazole and thiol functionalities, which contribute to its diverse biological activities. Compared to similar compounds, it has shown promising results in inhibiting the proliferation of cancer cells and possesses a broader spectrum of antimicrobial activity .

特性

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-butan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-13(2)14-8-10-15(11-9-14)20-18(22)12-24-19-21-16-6-4-5-7-17(16)23-19/h4-11,13H,3,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQHDUKACRLEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。